molecular formula C10H13N3O2 B13473471 ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13473471
M. Wt: 207.23 g/mol
InChI Key: HYIKBZMRCQFOCH-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyanomethyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually refluxed in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(cyanomethyl)-1H-pyrazole-3-carboxylate: Lacks the 1,5-dimethyl substitution.

    Methyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Contains a methyl ester instead of an ethyl ester.

    4-(Cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyanomethyl and ethyl ester groups makes it a versatile intermediate for further chemical transformations .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 4-(cyanomethyl)-1,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-4-15-10(14)9-8(5-6-11)7(2)13(3)12-9/h4-5H2,1-3H3

InChI Key

HYIKBZMRCQFOCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1CC#N)C)C

Origin of Product

United States

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